

Etizolam: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Atizoram

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Introduction

Etizolam is a thienodiazepine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Chemically, it is analogous to the benzodiazepine class of drugs, with the benzene ring replaced by a thiophene ring, and a triazole ring fused to the diazepine ring, classifying it as a thienotriazolodiazepine.[1][2] This structural modification influences its pharmacological profile, endowing it with anxiolytic, amnesic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.[1][2] This technical guide provides an in-depth overview of the chemical structure and synthesis of Etizolam, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Properties

Etizolam is chemically designated as 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1][3][4]triazolo[4,3-a][3][4]diazepine.[5] Its molecular structure is characterized by a fused tricyclic system.

Table 1: Chemical Identifiers and Properties of Etizolam

Property	Value
IUPAC Name	4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1][3][4]triazolo[4,3-a][3][4]diazepine
CAS Number	40054-69-1
Molecular Formula	C ₁₇ H ₁₅ ClN ₄ S
Molecular Weight	342.85 g/mol
Appearance	White odorless crystalline powder
Melting Point	147-148 °C
Bioavailability	93%

Sources:[1][2][5][6]

Synthesis of Etizolam

The synthesis of Etizolam is a multi-step process that involves the formation of a key intermediate, 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene, followed by a series of reactions to construct the fused diazepine and triazole rings. The overall yield for the synthesis is approximately 75-80%, with a purity of 99.5% to 99.9%.[4][7][8]

Experimental Protocols

Step 1: Synthesis of the Intermediate 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

A common method for the synthesis of this key intermediate involves the reaction of 2-bromoethyl thiophene with 2-chlorobenzoic acid to produce 2-(2-chlorobenzoyl)-5-ethylthiophene. This is followed by a reaction with aminoethanol to form the desired 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene.[9]

Step 2: Formation of the Thienodiazepine Ring System

The intermediate from Step 1 undergoes a series of reactions to form the seven-membered diazepine ring fused to the thiophene ring.

Step 3: Cyclization to form the Triazole Ring

The final step in the synthesis of Etizolam is the formation of the fused triazole ring. This is typically achieved through the cyclization of an acetyl hydrazone derivative.^{[4][7]} The intermediate, 7-(acetyl hydrazido)-4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f]-1,4-diazepine, is cyclized in toluene at its reflux temperature in the presence of a catalytic amount of p-toluene sulfonic acid (PTSA).^[10] The reaction is typically carried out for 10-12 hours.^[10]

The reaction mixture is then cooled, and the crude Etizolam is precipitated. Purification is achieved through recrystallization from a suitable solvent, such as a mixture of ligroin and acetone.^[11]

Pharmacokinetics

Etizolam is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours.^{[1][2]} It has a relatively short mean elimination half-life of approximately 3.4 hours.^{[1][2]} The primary active metabolite, α -hydroxyetizolam, has a longer half-life of about 8.2 hours, which may contribute to the overall clinical effects.^[1]

Table 2: Pharmacokinetic Parameters of Etizolam

Parameter	Value
Time to Peak Plasma Concentration (Tmax)	0.5 - 2 hours
Elimination Half-life ($t_{1/2}$)	3.4 hours
Elimination Half-life of α -hydroxyetizolam ($t_{1/2}$)	8.2 hours
Bioavailability	93%
Peak Plasma Concentration (Cmax) after 0.5 mg dose	8.3 ng/mL
Apparent Volume of Distribution (Vd)	0.9 ± 0.2 L/kg

Sources:^{[1][2][6][12]}

Mechanism of Action

Etizolam exerts its effects by acting as a full agonist at the benzodiazepine binding site of the GABA-A receptor.[6][12] This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability, producing the characteristic sedative, anxiolytic, and anticonvulsant effects of the drug.[6][12]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits. The sedative effects of Etizolam are primarily mediated by its action on receptors containing the $\alpha 1$ subunit, while the anxiolytic effects are associated with the $\alpha 2$ and $\alpha 3$ subunits.[6][12]

Visualizations

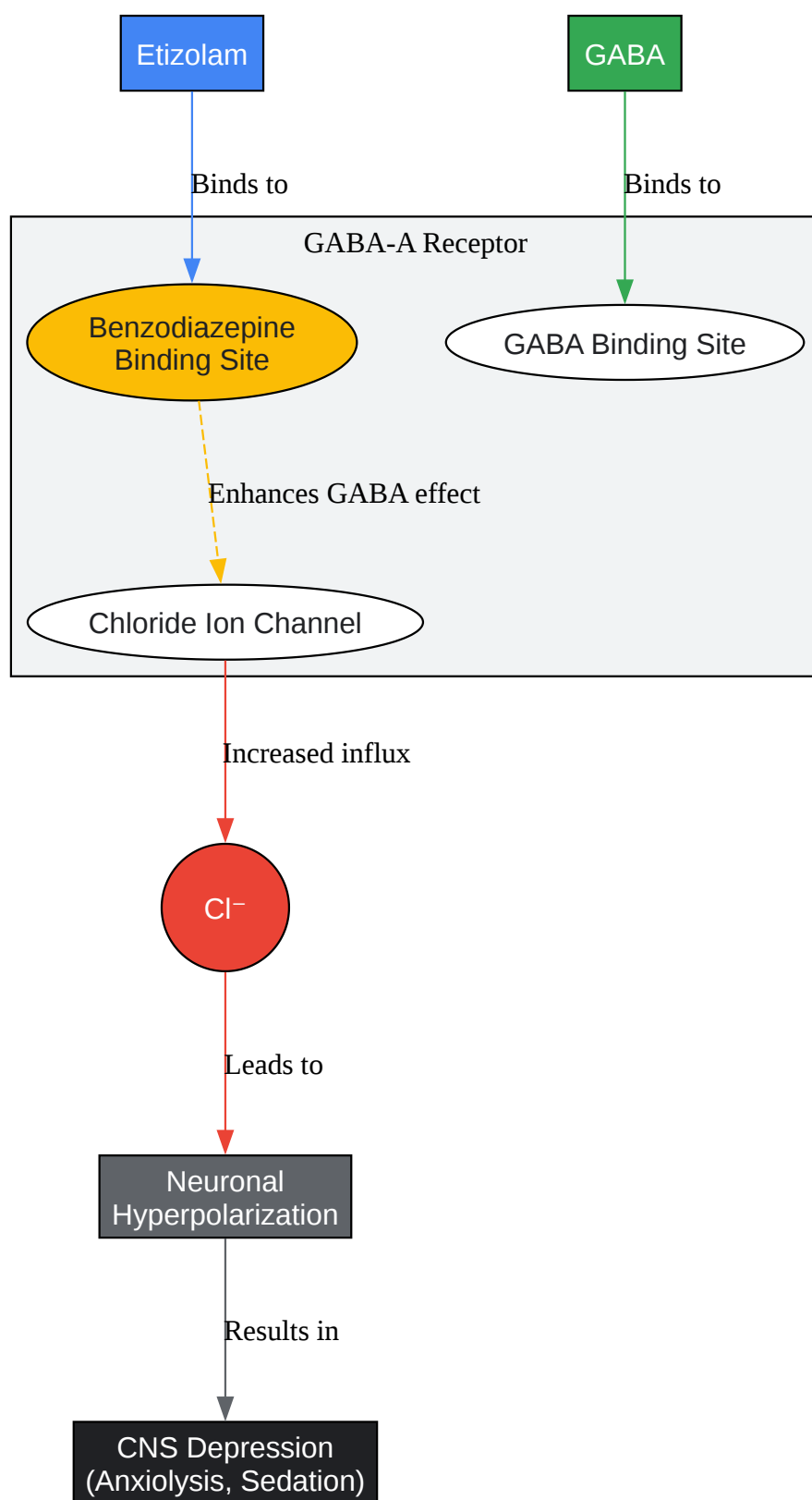
Synthesis Pathway of Etizolam



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Caption: Synthetic pathway of Etizolam.

Mechanism of Action of Etizolam at the GABA-A Receptor



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Caption: Etizolam's mechanism of action.

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